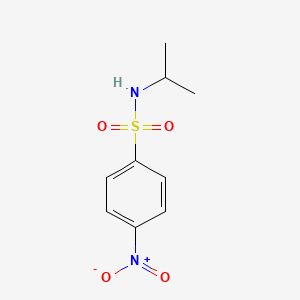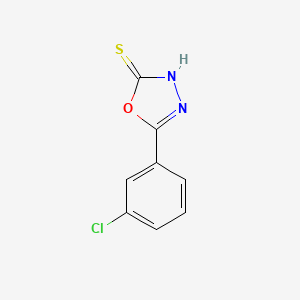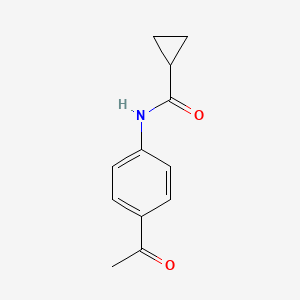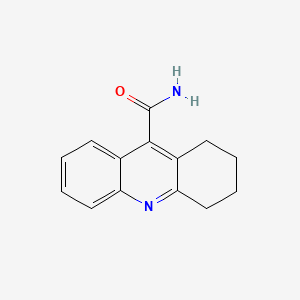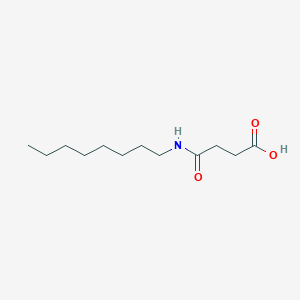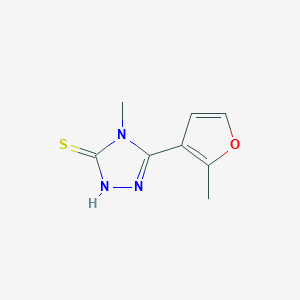
6-Phenoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenoxynicotinonitrile is an organic compound with the molecular formula C12H8N2O It consists of a nicotinonitrile core substituted with a phenoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxynicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with phenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group. The general reaction scheme is as follows:
6-Chloronicotinonitrile+PhenolBase, Refluxthis compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Strong bases or nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenoxy-substituted nicotinic acids or their derivatives.
Reduction: 6-Phenoxynicotinamines.
Substitution: Various phenoxy-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenoxynicotinonitrile is largely dependent on its interaction with biological targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Nicotinonitrile: A simpler analog without the phenoxy substitution.
6-Chloronicotinonitrile: The precursor used in the synthesis of 6-Phenoxynicotinonitrile.
Phenoxypyridine derivatives: Compounds with similar structural motifs but different substitution patterns.
Uniqueness: this compound stands out due to the presence of both the nitrile and phenoxy groups, which confer unique chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various functionalized compounds.
Properties
IUPAC Name |
6-phenoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFTWRLLJHLPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30244314 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-72-4 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarbonitrile, 6-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30244314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

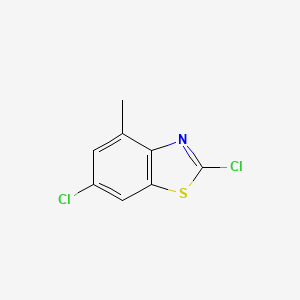
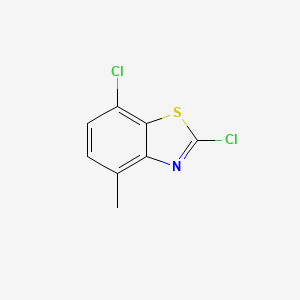
![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)

